7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester
Overview
Description
7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of hexahydro-cyclopenta[1,4]oxazine, featuring an aminomethyl group at the 7-position and a tert-butyl ester group at the 4-carboxylic acid position. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Cyclopenta[1,4]oxazine Ring: : This can be achieved through a cyclization reaction involving a suitable di-amino compound and a carbonyl compound.
Introduction of the Aminomethyl Group: : This step involves the reaction of the cyclopenta[1,4]oxazine ring with a suitable amine source.
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Substitution reactions can occur at various positions on the cyclopenta[1,4]oxazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester can be used to study biological processes and interactions. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its biological activity can be explored for therapeutic uses, such as in the treatment of diseases.
Industry
In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism by which 7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester include:
Hexahydro-cyclopenta[1,4]oxazine derivatives
Aminomethyl-substituted cyclic compounds
Tert-butyl ester derivatives of carboxylic acids
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of structural features, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-9(8-14)4-5-10(11)15/h9-11H,4-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWXOCDUHZLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCC2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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